Lexibulin
Overview
Description
It has shown significant potential in cancer treatment due to its ability to disrupt the microtubule network within cells, leading to cell cycle arrest and apoptosis . Lexibulin is currently under investigation for its efficacy in treating various types of cancer, including glioblastoma multiforme and osteosarcoma .
Mechanism of Action
Target of Action
Lexibulin, also known as CYT997, is a potent microtubule-targeting agent . Microtubules are dynamic structures composed of tubulin heterodimers and play crucial roles in various cellular processes, including cell division and intracellular transport . Therefore, they have been recognized as highly attractive targets for cancer chemotherapy .
Mode of Action
This compound interacts with its primary target, tubulin, by inhibiting the polymerization of tubulin, which is essential for microtubule formation . This interaction disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis induction . High-resolution structures have revealed the detailed interactions between this compound and tubulin .
Biochemical Pathways
This compound affects several biochemical pathways. It induces apoptosis and autophagy through the activation of endoplasmic reticulum (ER) stress and reactive oxygen species (ROS) production . The ER stress pathway and ROS production mutually enhance each other, leading to cell death . Moreover, the activation of ERO1 in the ER stress pathway is responsible for inducing ROS production .
Pharmacokinetics
It is known that this compound possesses a useful combination of pharmacologic and pharmacokinetic properties, making it a potential novel anticancer agent .
Result of Action
This compound potently suppresses cell viability and induces apoptosis and autophagy in cancer cells . It triggers the production of ROS and exerts lethal effects via ER stress . In vivo studies have shown that this compound prominently reduces tumor growth .
Biochemical Analysis
Biochemical Properties
Lexibulin interacts with tubulin, a globular protein that is the main constituent of microtubules in cells . By inhibiting tubulin polymerization, this compound disrupts the formation of microtubules, which are essential for cell division and other cellular functions .
Cellular Effects
This compound has been shown to induce apoptosis and autophagy in osteosarcoma cells . This is achieved through the activation of endoplasmic reticulum (ER) stress and the production of reactive oxygen species (ROS) . These processes lead to cell death, thereby inhibiting the proliferation of cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to tubulin, thereby inhibiting the polymerization of tubulin into microtubules . This disruption in microtubule formation leads to cell cycle arrest and apoptosis, effectively inhibiting the growth of cancer cells .
Subcellular Localization
The subcellular localization of this compound is likely to be wherever tubulin is found, given that tubulin is its primary target . Tubulin is a cytosolic protein that forms part of the cytoskeleton, so this compound is likely to be found in the cytoplasm where it can interact with tubulin to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lexibulin is synthesized through a multi-step process involving the formation of key intermediates and their subsequent reactions. The synthetic route typically involves the following steps:
Formation of the pyrimidine core: This involves the reaction of appropriate starting materials to form the pyrimidine ring.
Substitution reactions: Various substituents are introduced onto the pyrimidine ring through substitution reactions.
Formation of the final product: The final step involves the coupling of the pyrimidine intermediate with other necessary components to form this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. The process also involves rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Lexibulin undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups onto the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are used in substitution reactions, depending on the desired substituent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated or carboxylated derivatives of this compound .
Scientific Research Applications
Lexibulin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound to study microtubule polymerization and its inhibition.
Biology: It is used to investigate the role of microtubules in cell division and other cellular processes.
Medicine: this compound is being studied for its potential to treat various cancers, including glioblastoma multiforme and osteosarcoma. .
Industry: This compound is used in the development of new anticancer drugs and therapies
Comparison with Similar Compounds
Lexibulin is unique among microtubule inhibitors due to its potent cytotoxic and vascular-disrupting activities. Similar compounds include:
Nocodazole: Another microtubule polymerization inhibitor with similar mechanisms of action.
Plinabulin: A compound that also targets microtubules and has shown promise in cancer treatment.
Tivantinib: A dual-function inhibitor that targets both cancer-related kinases and microtubules
This compound stands out due to its combination of microtubule inhibition and vascular disruption, making it a promising candidate for anticancer therapy .
Properties
IUPAC Name |
1-ethyl-3-[2-methoxy-4-[5-methyl-4-[[(1S)-1-pyridin-3-ylbutyl]amino]pyrimidin-2-yl]phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O2/c1-5-8-19(18-9-7-12-25-15-18)28-22-16(3)14-27-23(30-22)17-10-11-20(21(13-17)32-4)29-24(31)26-6-2/h7,9-15,19H,5-6,8H2,1-4H3,(H2,26,29,31)(H,27,28,30)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJHLONVHHPNSI-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CN=CC=C1)NC2=NC(=NC=C2C)C3=CC(=C(C=C3)NC(=O)NCC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C1=CN=CC=C1)NC2=NC(=NC=C2C)C3=CC(=C(C=C3)NC(=O)NCC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238675 | |
Record name | Lexibulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
CYT997 is a vascular disrupting agent and a tubulin inhibitor for various cancers. The essential role of microtubules in cell division and the capacity of drugs that interact with the protein subunits of microtubules (α- and β-tubulin) to interfere with the cell cycle, have made tubulin a highly successful target for the development of therapeutic drugs, such as anti-cancer drugs and vascular disrupting agents. | |
Record name | CYT997 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05147 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
917111-44-5 | |
Record name | Lexibulin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917111445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lexibulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEXIBULIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GTU230HA1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Lexibulin?
A1: this compound functions as a small-molecule tubulin-depolymerizing agent. It achieves this by inhibiting the polymerization of tubulin, a protein crucial for forming microtubules. [, ]. This disruption of microtubule dynamics primarily affects rapidly dividing cells, such as those found in tumors.
Q2: How does this compound's mechanism of action translate to its anti-cancer activity?
A2: this compound exhibits its anti-cancer activity primarily as a vascular-disrupting agent (VDA) []. By inhibiting tubulin polymerization in the endothelial cells lining tumor blood vessels, this compound disrupts the formation of new blood vessels (angiogenesis) and weakens existing ones. This disruption leads to decreased blood flow within the tumor, ultimately starving it of oxygen and nutrients, leading to cell death.
Q3: Besides its vascular-disrupting activity, does this compound have any other effects on tumor cells?
A3: Yes, in addition to its effects on tumor vasculature, this compound has also been shown to directly inhibit tubulin polymerization within tumor cells themselves []. This disruption of microtubule formation interferes with critical cellular processes, including cell division (mitosis) specifically at the G2/M phase of the cell cycle, ultimately leading to tumor cell death.
Q4: Has the crystal structure of this compound in complex with its target been solved?
A4: Yes, researchers have successfully determined the crystal structure of this compound bound to its target, tubulin [, ]. This structural information provides valuable insights into the specific interactions between this compound and the colchicine binding site of tubulin, aiding in the understanding of its mechanism of action and facilitating structure-based drug design efforts.
Q5: What is known about the pharmacokinetic properties of this compound?
A5: this compound demonstrates favorable pharmacokinetics and can be administered both intravenously and orally []. Studies have indicated that its pharmacokinetic profile is generally dose-linear for both formulations.
Q6: Are there any known drug interactions associated with this compound?
A8: Research suggests that this compound may interact with human equilibrative nucleoside transporters (ENTs) 1 and 2, which are crucial for nucleoside transport across various biological barriers, including the blood-testis barrier []. Specifically, this compound acts as a non-transported inhibitor of both ENT1 and ENT2 []. This finding highlights the importance of considering potential drug interactions, particularly with nucleoside analogs, when administering this compound.
Q7: What is the current status of this compound in terms of clinical development?
A9: While this compound reached Phase II clinical development for multiple myeloma at some point, its development appears to have been discontinued since the publication of the provided research []. Factors contributing to this discontinuation are not explicitly stated but may be related to the clinical trial terminations mentioned or other development-related considerations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.